Cas no 333309-24-3 (2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid)

2-[3-(Trifluoromethyl)-1H,4H,5H,6H-cyclopentapyrazol-1-yl]acetic acid is a fluorinated heterocyclic compound featuring a cyclopentapyrazole core with a trifluoromethyl substituent and an acetic acid functional group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The acetic acid moiety provides a handle for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its rigid bicyclic framework contributes to selective binding interactions, potentially improving target affinity in drug discovery. The compound’s stability under physiological conditions and synthetic adaptability make it valuable for developing bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators.
2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid structure
333309-24-3 structure
Product Name:2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid
CAS No:333309-24-3
MF:C9H9F3N2O2
MW:234.175172567368
MDL:MFCD02732817
CID:322980
PubChem ID:653577
Update Time:2025-11-02

2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 1(4H)-Cyclopentapyrazoleaceticacid, 5,6-dihydro-3-(trifluoromethyl)-
    • (3-TRIFLUOROMETHYL-5,6-DIHYDRO-4H-CYCLOPENTA-PYRAZOL-1-YL)-ACETIC ACID
    • (3-TRIFLUOROMETHYL-5,6-DIHYDRO-4H-CYCLOPENTAPYRAZOL-1-YL)-ACETIC ACID
    • 2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid
    • MDL: MFCD02732817
    • Inchi: 1S/C9H9F3N2O2/c10-9(11,12)8-5-2-1-3-6(5)14(13-8)4-7(15)16/h1-4H2,(H,15,16)
    • InChI Key: JJVIKYVCIPXTOK-UHFFFAOYSA-N
    • SMILES: FC(C1C2CCCC=2N(CC(=O)O)N=1)(F)F

Computed Properties

  • Exact Mass: 234.06200
  • Monoisotopic Mass: 233.053787
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58

Experimental Properties

  • Boiling Point: 328.8°Cat760mmHg
  • Flash Point: 152.6°C
  • PSA: 55.12000
  • LogP: 1.47520

2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylacetic acid Pricemore >>

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